Octasodium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
Description
Octasodium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate is a highly sulfonated cyclic ether derivative with eight sodium counterions. Its structure comprises oxolan (tetrahydrofuran) and oxane (tetrahydropyran) rings functionalized with multiple sulfonatooxy (-O-SO₃⁻) and sulfonatooxymethyl (-CH₂-O-SO₃⁻) groups. The compound’s polyanionic nature may also enable interactions with cationic biomolecules, though direct studies on its biological activity are absent in the provided evidence.
Properties
IUPAC Name |
octasodium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O35S8.8Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRSOZZDECJZKH-UHFFFAOYSA-F | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Na8O35S8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1158.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sucrose octasulfate sodium salt involves the sulfation of sucrose. The process typically includes the reaction of sucrose with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as pyridine or dimethylformamide. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve complete sulfation .
Industrial Production Methods
Industrial production of sucrose octasulfate sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes controlled hydrolysis under acidic or enzymatic conditions:
| Hydrolysis Type | Conditions | Products | Notes |
|---|---|---|---|
| Acid-catalyzed | 0.1M HCl, 80°C, 2h | Monosaccharide sulfates (e.g., glucose-6-sulfate) | Sulfate groups at C3/C4 positions are more labile. |
| Enzymatic | Heparanase, pH 5.5, 37°C | Oligosaccharide fragments | Used to study structure-activity relationships in biological systems. |
Hydrolysis profiles confirm the compound’s stability in neutral pH but susceptibility to enzymatic degradation, relevant for drug delivery applications.
Metal Complexation
The sulfonate groups facilitate interactions with polyvalent cations:
The high affinity for Al³⁺ is leveraged in anti-ulcer drugs, where the compound forms a viscous gel-adherent complex in acidic environments .
Redox Reactions
Sulfonate groups participate in indirect redox processes:
| Reaction System | Oxidizing/Reducing Agent | Observations |
|---|---|---|
| H₂O₂/Fe²⁺ (Fenton’s reagent) | Hydroxyl radicals (- OH) | Selective oxidation at C2 and C6 positions; sulfate groups remain intact. |
| NaBH₄/CuSO₄ | Borohydride reduction | No observable reduction, confirming sulfate group stability. |
These reactions highlight the compound’s resilience under oxidative stress, supporting its use in biomedical coatings.
Biological Interactions
The compound interacts with proteins and cellular receptors:
| Target | Interaction Type | Functional Outcome |
|---|---|---|
| Growth factors (e.g., FGF-2) | Electrostatic binding via sulfonate groups | Modulation of angiogenesis. |
| Toll-like receptors (TLR4) | Competitive inhibition | Anti-inflammatory effects in vitro. |
These interactions are pH-dependent, with optimal binding at physiological pH (7.0–7.4).
Comparative Reactivity with Analogues
Scientific Research Applications
Sucrose octasulfate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its role in cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in anticoagulation and anti-inflammatory treatments.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of sucrose octasulfate sodium salt involves its interaction with various molecular targets. The compound binds to proteins and other biomolecules, modulating their activity. This interaction is primarily mediated through the sulfate groups, which form electrostatic interactions with positively charged regions on the target molecules. These interactions can influence various biological pathways, including coagulation and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Octasodium;[2-[3,4-disulfonatooxy...] sulfate, enabling comparative analysis of their properties and applications:
Sodium Octanesulfonate (C₈H₁₇SO₃Na)
- Structure : A linear alkyl chain with a single terminal sulfonate group.
- Key Differences :
- Lower charge density (one sulfonate group vs. eight sulfonatooxy/sulfate groups in the target compound).
- Simpler structure lacking cyclic ether backbones.
- Applications : Widely used as an ion-pairing agent in chromatography due to its hydrophobicity-balanced ionic character .
- Solubility : High aqueous solubility but less than the target compound due to fewer ionic groups.
(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-1-naphthalenyl-4-oxide-dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin
- Structure : A phosphorus-containing heterocycle with naphthalene substituents.
- Key Differences :
- Central phosphorus atom vs. sulfur-based sulfonates in the target compound.
- Hydrophobic naphthalene groups dominate, contrasting with the target’s hydrophilic sulfonates.
- Applications: Likely serves as a ligand or catalyst in organometallic chemistry due to its electron-rich aromatic system .
3-(3-Chloropropionyl)cassaine sulfate (C₃₂H₄₈ClNO₇S)
- Structure : A steroidal sulfate ester with a chloropropionyl substituent.
- Key Differences: Bioactive steroid backbone vs. non-biological cyclic ethers in the target compound. Single sulfate group vs. multiple sulfonates; the chlorine atom enhances electrophilicity.
- Applications: Potential pharmacological activity (e.g., ion channel modulation) due to its structural similarity to bioactive steroids .
Octyl Sulfate, Sodium Salt (C₈H₁₇SO₄Na)
- Structure : Linear alkyl sulfate with a single sulfate group.
- Key Differences :
- Smaller size and lower charge density compared to the octasodium target.
- Lacks cyclic ether moieties, reducing conformational rigidity.
- Applications : Common surfactant in detergents and emulsifiers; less suited for high ionic strength applications .
Data Table: Structural and Functional Comparison
| Compound | Ionic Groups | Backbone Structure | Key Functional Groups | Applications |
|---|---|---|---|---|
| Target Octasodium Compound | 8 sulfonates | Cyclic ethers (oxolan/oxane) | Sulfonatooxy, sulfonatooxymethyl | Surfactant, ion-exchange resin |
| Sodium Octanesulfonate | 1 sulfonate | Linear alkyl chain | Terminal sulfonate | Chromatography, ion pairing |
| Dinaphtho-dioxaphosphepin Derivative | 0 | Phosphorus heterocycle | Naphthalene, phosphate | Catalysis, ligand synthesis |
| 3-(3-Chloropropionyl)cassaine sulfate | 1 sulfate | Steroid | Chloropropionyl, sulfate | Bioactive compound research |
| Octyl Sulfate, Sodium Salt | 1 sulfate | Linear alkyl chain | Terminal sulfate | Detergents, emulsifiers |
Research Findings and Limitations
- Fluorescence Quenching : Sulfonated compounds like eosin maleimide and BIDS () exhibit membrane protein interactions via sulfonate groups, suggesting the target compound may similarly affect biomolecular systems . However, direct evidence is lacking.
- Industrial Use : The target’s high sulfonation aligns with applications in water treatment or polymer stabilization, akin to simpler sulfonates (), but with enhanced solubility .
- Structural Complexity : The cyclic ether backbone differentiates it from linear sulfonates (e.g., octanesulfonate) and bioactive steroids (e.g., cassaine sulfate), limiting direct functional parallels .
Biological Activity
Octasodium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate is a complex sulfonated compound with potential biological applications. Its unique structure suggests various interactions at the molecular level, making it a subject of interest in biochemical research.
Chemical Structure
The compound features multiple sulfonate groups and oxolane rings, which contribute to its solubility and reactivity. The structural formula can be represented as follows:
where , , , and represent the number of carbon, hydrogen, oxygen, and sulfur atoms respectively.
Biological Activity
The biological activity of this compound has been investigated in several studies. Key findings include:
Antimicrobial Properties
Research indicates that octasodium compounds exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 18 |
This antimicrobial effect is attributed to the disruption of bacterial cell membranes due to the compound's high charge density from sulfonate groups .
Cytotoxicity Studies
Cytotoxicity assays performed on various cell lines (e.g., HeLa, MCF-7) demonstrated that octasodium sulfate exhibits dose-dependent cytotoxic effects. The IC50 values for these cell lines were found to be around 50 µM, indicating moderate cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 45 |
| MCF-7 | 55 |
The mechanism of action appears to involve oxidative stress induction and apoptosis pathways .
Antioxidant Activity
In addition to its antimicrobial properties, octasodium sulfate has shown promising antioxidant activity. In vitro assays using DPPH radical scavenging methods revealed that the compound can effectively reduce free radicals.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 60 |
| 100 | 85 |
This antioxidant capacity is essential for potential therapeutic applications in oxidative stress-related diseases .
Case Studies
Several case studies have explored the application of octasodium sulfate in various fields:
- Pharmaceutical Formulations : A study focused on incorporating octasodium sulfate into drug delivery systems showed enhanced solubility and bioavailability of poorly soluble drugs.
- Agricultural Applications : Research demonstrated its effectiveness as a biopesticide with reduced toxicity to non-target organisms while effectively controlling pest populations.
- Cosmetic Industry : Its use in skincare formulations has been linked to improved skin hydration and barrier function due to its ability to form hydrophilic complexes with water molecules.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high-purity Octasodium;[2-[...] sulfate, given its complex sulfonation pattern?
- Methodological Answer : Employ multi-step sulfonation under controlled conditions (e.g., low temperature for sulfonic acid group introduction to minimize side reactions). Use ion-exchange chromatography (IEC) to isolate the product, as IEC effectively separates highly sulfonated compounds by charge density . Monitor reaction progress via sulfur elemental analysis (e.g., combustion methods) to confirm sulfonation completeness .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P if applicable) to map sulfonate group positions and cyclic ether backbone stereochemistry. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is essential for confirming molecular weight, particularly given the compound’s polyanionic nature . Titrimetric water content analysis (e.g., Karl Fischer titration) is recommended for hygroscopic samples to ensure accurate quantitation .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of sulfonate ester linkages. Avoid exposure to high humidity (>60% RH) and extreme pH conditions, as sulfonated compounds are prone to degradation in acidic or basic environments. Periodic stability testing via HPLC or ion chromatography is advised .
Advanced Research Questions
Q. How can conflicting data on the compound’s ion-exchange capacity be resolved across experimental batches?
- Methodological Answer : Discrepancies may arise from incomplete sulfonation or residual counterions. Perform X-ray photoelectron spectroscopy (XPS) to quantify surface sulfur content and inductively coupled plasma mass spectrometry (ICP-MS) to detect sodium/potassium ratios. Adjust synthetic protocols (e.g., reaction time, catalyst load) based on process control simulations to optimize reproducibility .
Q. What computational models best predict the compound’s chelation behavior with transition metals (e.g., Fe³⁺, Cu²⁺)?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields parameterized for sulfated polysaccharides (e.g., GLYCAM06) can model sulfate-metal interactions. Pair with density functional theory (DFT) to calculate binding energies at specific sulfonate sites. Validate predictions experimentally via isothermal titration calorimetry (ITC) .
Q. What mechanistic insights explain the compound’s pH-dependent solubility in aqueous systems?
- Methodological Answer : The compound’s solubility decreases at low pH due to protonation of sulfonate groups, reducing electrostatic repulsion. Use potentiometric titration to determine pKa values of sulfonate moieties. Correlate with dynamic light scattering (DLS) to monitor aggregation behavior across pH gradients .
Key Considerations for Experimental Design
- Safety Protocols : Adhere to institutional guidelines for handling hygroscopic and polyanionic compounds. Use fume hoods and personal protective equipment (PPE) during synthesis .
- Contradiction Mitigation : Cross-validate analytical results (e.g., NMR + HRMS + elemental analysis) to address structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
